molecular formula C22H26N6O2 B3011422 N-(2,5-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 521935-73-9

N-(2,5-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3011422
CAS No.: 521935-73-9
M. Wt: 406.49
InChI Key: XHUOMRUSNCXKBF-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with a morpholino group at position 6, an N-(2,5-dimethylphenyl) group at position 2, and an N'-(4-methoxyphenyl) group at position 2. The morpholino moiety enhances solubility and hydrogen-bonding capacity, while the methoxy and dimethylphenyl groups contribute to steric and electronic modulation. Such triazine derivatives are widely explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name

2-N-(2,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-4-5-16(2)19(14-15)24-21-25-20(23-17-6-8-18(29-3)9-7-17)26-22(27-21)28-10-12-30-13-11-28/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOMRUSNCXKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H23N5O2
  • Molecular Weight : 353.42 g/mol

The presence of multiple functional groups such as morpholine and methoxyphenyl contributes to its biological activity.

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Activity

Triazines have also been evaluated for their antimicrobial properties. Compounds in this class have shown efficacy against a range of pathogens including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis .

Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers synthesized a series of triazine derivatives and evaluated their anticancer activity. Among these derivatives, this compound showed promising results against leukemia cell lines (CCRF-CEM and K-562). The compound induced apoptosis in a dose-dependent manner with an IC50 value of approximately 10 µM .

CompoundCell LineIC50 (µM)
Triazine DerivativeCCRF-CEM10
Triazine DerivativeK-56212

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of triazine compounds against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. This suggests potential for development as an antimicrobial agent .

PathogenMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus50

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Methoxy Groups : The chloro-substituted analogue (C₁₄H₁₆ClN₅O) exhibits higher electrophilicity, favoring nucleophilic substitution reactions, whereas the methoxy group in the target compound offers electron-donating effects, stabilizing charge distribution .
  • Trifluoromethyl vs.
  • Sulfur-Containing Analogues: Compounds with sulfanyl groups (e.g., ) demonstrate enhanced antimicrobial activity due to thiol-mediated interactions, a feature absent in the morpholino-substituted target compound .

Physicochemical and Crystallographic Properties

Property Target Compound 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-triazine 6-(Morpholinyl)-N-phenyl-N'-[3-CF₃-phenyl]-triazine
Molecular Weight 404.46 g/mol 305.77 g/mol 416.41 g/mol
Crystal System Not reported Orthorhombic (Pnna) Not reported
Melting Point Not reported 371–372 K Not reported
Calculated logP ~3.1 ~2.8 ~3.5

Insights :

  • The orthorhombic crystal structure of the chloro-analogue (space group Pnna) suggests tight packing due to planar triazine and phenyl rings, whereas the target compound’s bulkier substituents may adopt a less dense lattice, affecting thermal stability.
  • Higher logP values in CF₃-substituted derivatives correlate with increased bioavailability in hydrophobic environments.

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